4,6-dichloroisobenzofuran-1,3-dione
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Overview
Description
4,6-dichloroisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H2Cl2O3. It is also known as 4,6-dichlorophthalic anhydride. This compound is a derivative of phthalic anhydride, where two chlorine atoms are substituted at the 4 and 6 positions of the benzene ring. It is a light grey to pale blue powder and is used in various chemical applications .
Preparation Methods
4,6-dichloroisobenzofuran-1,3-dione can be synthesized through several methods. One common synthetic route involves the chlorination of phthalic anhydride. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction yields 4,6-dichlorophthalic anhydride as the primary product .
Industrial production methods often involve large-scale chlorination processes, where phthalic anhydride is treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
4,6-dichloroisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 4,6-dichlorophthalic acid.
Reduction: The compound can be reduced to form 4,6-dichlorophthalide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-dichloroisobenzofuran-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes . The compound’s chlorinated aromatic structure allows it to interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
4,6-dichloroisobenzofuran-1,3-dione can be compared with other similar compounds, such as:
1,3-Isobenzofurandione, 5,6-dichloro-: This compound has chlorine atoms substituted at the 5 and 6 positions of the benzene ring.
1,3-Isobenzofurandione, 4-methyl-: This compound has a methyl group substituted at the 4 position of the benzene ring.
1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-: This compound has bromine atoms substituted at the 4, 5, 6, and 7 positions of the benzene ring.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
CAS No. |
51971-64-3 |
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Molecular Formula |
C8H2Cl2O3 |
Molecular Weight |
217.00 g/mol |
IUPAC Name |
4,6-dichloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Cl2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H |
InChI Key |
HIOZXJLZFVEQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC2=O)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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